1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
説明
特性
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-18(2)13-5-7-19(18,16(22)9-13)11-26(24,25)21-14-4-3-12-6-8-20-17(23)15(12)10-14/h3-4,10,13,21H,5-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWOQRZGCBLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Core Structural Variations
The compound shares a common bicyclo[2.2.1]heptan-2-one core with derivatives listed in the evidence. Key differences lie in the sulfonamide substituents:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the bicyclo[2.2.1]heptane and tetrahydroisoquinoline moieties in this compound?
- Methodological Answer : Multi-step synthetic routes are typically employed, starting with functionalized bicyclic ketones and sulfonamide precursors. For the bicyclo[2.2.1]heptane core, camphor derivatives (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) are common starting materials. The tetrahydroisoquinoline fragment can be synthesized via Pictet-Spengler or Bischler-Napieralski reactions. Coupling these fragments often involves nucleophilic substitution or sulfonylation under controlled conditions (e.g., anhydrous solvents, low temperatures). Protecting groups may be required to preserve stereochemical integrity during coupling .
Q. Which analytical techniques are essential for confirming the compound’s structural purity and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the bicyclic framework and sulfonamide linkage. NOESY experiments can resolve stereochemical ambiguities in the bicyclo[2.2.1]heptane system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the tetrahydroisoquinoline moiety .
Q. How can solubility limitations in aqueous systems be addressed during biological assays?
- Methodological Answer : Co-solvents like DMSO (<1% v/v) or cyclodextrin-based solubilization agents are often used. For in vitro studies, pre-formulation assays (e.g., dynamic light scattering) assess colloidal stability. If solubility remains problematic, pro-drug strategies or structural modifications (e.g., PEGylation) may be explored .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based inhibition studies) with cellular reporter systems (e.g., luciferase assays for receptor activity) to validate target specificity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonamide group, bicyclic ring substituents) to isolate contributions to activity. For example, replacing the 1-oxo group in the tetrahydroisoquinoline moiety with a methylene group can differentiate receptor vs. enzyme binding .
- Cryo-EM or X-ray Co-crystallography : Directly visualize compound-target interactions to resolve mechanistic ambiguities .
Q. How can computational modeling optimize the compound’s binding affinity to specific biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to identify key binding residues and conformational changes. For example, MD can predict how the bicyclic system’s rigidity affects fit into hydrophobic enzyme pockets .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for proposed structural modifications (e.g., substituent additions to the sulfonamide group) .
- Docking Studies : Screen virtual libraries of analogs to prioritize synthesis targets .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps like sulfonamide coupling to enforce stereocontrol .
- Continuous Flow Chemistry : Improves reproducibility and reduces side reactions in multi-step syntheses (e.g., controlled addition of sulfonating agents) .
- In-line Analytics : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect and correct stereochemical deviations during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
